Trifluoruro de gadolinio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

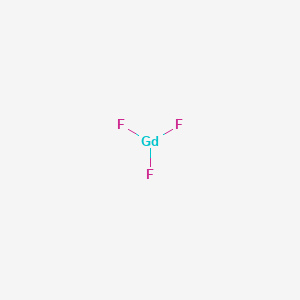

Gadolinium trifluoride (GdF3) is a chemical compound composed of the rare earth metal gadolinium and the halide fluoride. It is a white solid that is insoluble in water and has a melting point of 1098°C. GdF3 is a useful material for a variety of scientific and industrial applications, including optical and laser technologies. It is also used in the development of nuclear fuel and other materials.

Aplicaciones Científicas De Investigación

Caracterización óptica

El trifluoruro de gadolinio se ha utilizado en la caracterización óptica de películas. Las propiedades ópticas de las películas de GdF3 se han estudiado en un amplio rango espectral utilizando métodos heterogéneos de procesamiento de datos . Esta investigación ha proporcionado datos valiosos sobre las constantes ópticas de GdF3, que no se habían publicado antes .

Autoensamblaje líquido cristalino

El GdF3 se ha utilizado en el estudio del autoensamblaje líquido cristalino de nanoplacas. Se ha informado el ensamblaje interfacial líquido dirigido de nanoplacas de GdF3 en ensamblajes líquido cristalinos, que muestran un orden posicional y orientacional de largo alcance . Esta investigación tiene aplicaciones potenciales en la creación de nuevos metamateriales con diversas funcionalidades .

Síntesis de vidrios no óxidos

El this compound se emplea en la síntesis de vidrios no óxidos . Los vidrios no óxidos tienen una amplia gama de aplicaciones, incluidas las fibras ópticas para telecomunicaciones, los vidrios bioactivos para aplicaciones médicas y los vidrios para sellar pilas de combustible de óxido sólido .

Efecto magnetocalórico

El this compound se ha utilizado en estudios para comprender el efecto magnetocalórico, un fenómeno en el que un material se calienta cuando se expone a un campo magnético y se enfría cuando se retira de él . Este efecto tiene aplicaciones potenciales en la tecnología de refrigeración magnética .

Superredes luminiscentes fosforescentes

Al dopar las nanoplacas de GdF3 con europio (Eu3+), se pueden producir superredes luminiscentes fosforescentes con estructura controlada . Estas superredes se pueden utilizar para la caracterización estructural y óptica detallada

Mecanismo De Acción

Target of Action

Gadolinium trifluoride (GdF3) is an inorganic compound . It is primarily used in the production of fluoride glasses and as a contrast agent in magnetic resonance imaging (MRI) . The primary targets of GdF3 are the tissues where it is deposited, particularly in the context of its use as an MRI contrast agent .

Mode of Action

The gadolinium ion (Gd3+) is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . This results in a brighter signal on T1-weighted images, improving the detection of focal lesions and the imaging of vessels .

Biochemical Pathways

It has been suggested that gadolinium can disrupt iron homeostasis , which could potentially affect a wide range of biochemical processes

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of GdF3 is limited. It is known that most gadolinium contrast agents are excreted through the renal system . Therefore, the bioavailability and pharmacokinetics of GdF3 are likely to be significantly influenced by renal function.

Result of Action

The primary result of GdF3 action is the enhancement of MRI images . Exposure to gadolinium-based contrast agents is associated with gadolinium release and tissue deposition, which may cause short- and long-term toxicity in several organs . At the cellular level, GdF3 has been shown to cause loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . It also causes injury-specific chromatin changes manifested at micromolar Gd3+ concentrations as premature chromatin condensation and highly condensed sticky chromatin patches .

Action Environment

The action of GdF3 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action. GdF3 is a white solid that is insoluble in water , which could influence its bioavailability and efficacy Furthermore, the temperature, pH, and presence of other ions in the environment could potentially affect the stability and action of GdF3.

Análisis Bioquímico

Biochemical Properties

It is known that the toxicity of Gadolinium is reduced by chelating agents that render this heavy metal into contrast complexes used for medical magnetic resonance imaging . The dissociation of Gadolinium chelates is known to generate Gd3+ ions , the cellular toxicity of which has been evaluated by monitoring the proliferation, measuring the cellular motility, and following chromatin changes in various cell lines upon Gd3+ treatment .

Cellular Effects

The cytotoxic effects of Gd3+ ions, which can be generated from Gadolinium trifluoride, have been observed in various cell lines . These effects include loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . Injury-specific chromatin changes characteristic to Gd3+ were distinguished in human skin keratinocytes (HaCaT), human limbal stem cells (HuLi), colorectal adenocarcinoma (CaCO2), murine squamous carcinoma (SCC), and Indian muntjac (IM) cell lines .

Molecular Mechanism

It is known that the released Gd3+ ions from Gadolinium complexes have been implicated in several signaling pathways such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling .

Temporal Effects in Laboratory Settings

The temporal effects of Gadolinium trifluoride in laboratory settings are not well-documented. It is known that the effects of Gadolinium-based contrast agents (GBCAs), which can release Gd3+ ions, have been studied. For instance, in a large-animal model, Gadolinium tissue concentrations in various organs were compared 10 weeks after one injection of linear and macrocyclic GBCAs .

Dosage Effects in Animal Models

In a study involving Swiss-Alpine sheep, it was found that 10 weeks after injection, linear GBCAs resulted in the highest mean Gadolinium concentrations in the kidney and liver, while low concentrations were found in the deep cerebellar nuclei .

Subcellular Localization

It is known that Gadolinium-based nanoparticles (GdBN), which can release Gd3+ ions, localize in the cytoplasm of U87 cells and are absent in the nucleus .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gadolinium trifluoride involves the reaction between gadolinium oxide and hydrofluoric acid.", "Starting Materials": [ "Gadolinium oxide (Gd2O3)", "Hydrofluoric acid (HF)" ], "Reaction": [ "Mix the gadolinium oxide and hydrofluoric acid in a reaction vessel.", "Heat the mixture to a temperature of around 150-200°C and maintain it for several hours.", "During the reaction, hydrogen gas will be evolved and the mixture will turn into a slurry.", "Continue heating the slurry until all the hydrogen gas has been evolved and the slurry has dried out.", "The resulting product is Gadolinium trifluoride (GdF3)." ] } | |

Número CAS |

13765-26-9 |

Fórmula molecular |

F3Gd |

Peso molecular |

214.2 g/mol |

Nombre IUPAC |

gadolinium(3+);trifluoride |

InChI |

InChI=1S/3FH.Gd/h3*1H;/q;;;+3/p-3 |

Clave InChI |

TYIZUJNEZNBXRS-UHFFFAOYSA-K |

SMILES |

F[Gd](F)F |

SMILES canónico |

[F-].[F-].[F-].[Gd+3] |

Otros números CAS |

13765-26-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.